molecular formula C17H13ClN2O2 B2364953 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione CAS No. 899214-48-3

1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2364953
CAS No.: 899214-48-3
M. Wt: 312.75
InChI Key: BBQTWJNUVZXRNT-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chlorobenzyl group and a phenyl group attached to a dihydropyrazine ring

Scientific Research Applications

1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione typically involves the reaction of 3-chlorobenzyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the dihydropyrazine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyrazine-2,3-dione derivative.

    Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyrazine-2,3-dione derivatives.

    Reduction: Saturated pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-(3-Chlorobenzyl)-4-phenylpyrazine-2,3-dione: Similar structure but lacks the dihydro component.

    1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine: Similar structure but lacks the dione component.

Uniqueness: 1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione is unique due to the presence of both the dihydropyrazine ring and the dione functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-phenylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-6-4-5-13(11-14)12-19-9-10-20(17(22)16(19)21)15-7-2-1-3-8-15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQTWJNUVZXRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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